molecular formula C19H20N4OS B2700043 3-(phenylthio)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide CAS No. 1448121-98-9

3-(phenylthio)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide

Cat. No. B2700043
CAS RN: 1448121-98-9
M. Wt: 352.46
InChI Key: LDNGAMIZMHJYAN-UHFFFAOYSA-N
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Description

3-(phenylthio)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the class of pyrazole-based compounds and has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of 3-(phenylthio)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide involves the inhibition of certain enzymes and pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation in the body. Additionally, this compound has been found to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and proliferation. This inhibition leads to a reduction in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-(phenylthio)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide has a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This reduction leads to a reduction in inflammation in the body. Additionally, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, leading to a reduction in their growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(phenylthio)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide in laboratory experiments is its potential therapeutic properties. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities, making it a potentially useful therapeutic agent. However, one of the limitations of using this compound in laboratory experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-(phenylthio)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide. One area of future research is the development of new synthetic methods for this compound, which may lead to more efficient and cost-effective production. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound, which may lead to the development of more effective therapeutic agents. Finally, the potential toxicity of this compound needs to be further studied in order to determine its safety for use in humans.

Synthesis Methods

The synthesis of 3-(phenylthio)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide involves the reaction of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid with 2-aminoethyl phenyl sulfide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with propanoyl chloride to yield the final compound.

Scientific Research Applications

3-(phenylthio)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide has been studied extensively for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. Studies have also shown that this compound has the potential to be used as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and infectious diseases.

properties

IUPAC Name

3-phenylsulfanyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c24-19(9-15-25-17-4-2-1-3-5-17)21-12-14-23-13-8-18(22-23)16-6-10-20-11-7-16/h1-8,10-11,13H,9,12,14-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNGAMIZMHJYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCCN2C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(phenylthio)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide

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